Human FAAH Inhibitory Potency Compared to a Key In-Class Piperazine-Piperidine Carbamate
This compound demonstrates nanomolar inhibition of human fatty acid amide hydrolase (FAAH). Its reported IC50 of 11 nM [1] places it in a superior potency tier compared to a structurally related piperazine-piperidine carbamate from a foundational SAR study, which exhibited a mean IC50 of 720 nM under comparable conditions [2]. This represents an approximately 65-fold improvement in potency derived from the specific ethyl carboxylate and sulfonyl substitution pattern.
| Evidence Dimension | Inhibitory Potency (IC50) against human FAAH |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | A representative piperidine carbamate FAAH inhibitor (ChEMBL1072744) with IC50 = 720 nM |
| Quantified Difference | ~65-fold more potent |
| Conditions | Human recombinant FAAH overexpressed in COS7 cells, [3H]-anandamide substrate, 10 min pre-incubation [1][2]. |
Why This Matters
This substantial potency differential means lower compound quantities are needed in assays and potentially reduced off-target occupancy at active concentrations, directly impacting experimental cost and data reproducibility.
- [1] BindingDB, Entry BDBM50442954, Affinity Data: IC50 11 nM for human FAAH. View Source
- [2] Long, JZ; Jin, X; Adibekian, A; Li, W; Cravatt, BF 'Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases.' J Med Chem, 2010, 53, 1830-42. View Source
